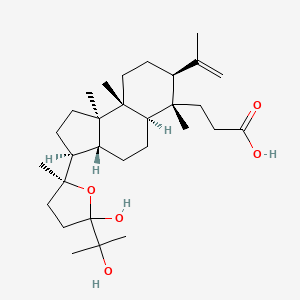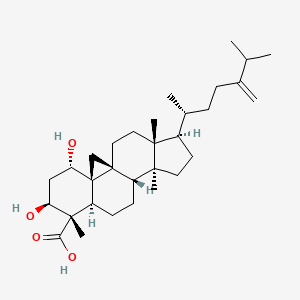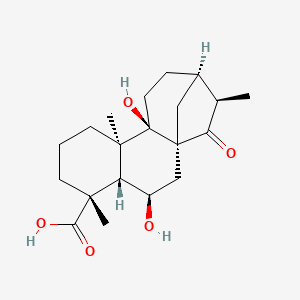
Aglinin A
Übersicht
Beschreibung
Aglinin A is a compound with the molecular formula C30H50O5 and a molecular weight of 490.7 g/mol . It is a type of triterpenoid and is derived from the leaves of Aglaia perviridis . It is typically found in powder form .
Physical And Chemical Properties Analysis
Aglinin A is a powder . Its physical and chemical properties would be determined by its molecular structure and could be analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Aglinin A, a compound found in the Meliaceae family of plants, has shown potential in pharmaceutical applications due to its complex molecular structure. The compound’s epimers have been resolved, which is crucial for understanding its pharmacological effects . Research into Aglinin A could lead to the development of new medications, particularly due to its unique 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid structure .
Chemical Synthesis
The resolution of Aglinin A’s epimers and the establishment of their NMR assignments provide valuable information for chemical synthesis . This knowledge is essential for synthesizing analogs and derivatives that could have enhanced biological activity or improved pharmacokinetic properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Aglinin A, a compound found in plants of the Meliaceae family , primarily targets the arginine metabolic pathways . Arginine has been selected as a node for the regulation of immune responses over the course of the evolution of the immune system . It serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology .
Mode of Action
NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .
Biochemical Pathways
Aglinin A affects the arginine metabolic pathways . Arginine serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and, most notably, immunity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination (adme) are the fundamental functional phenomena of a drug while in motion in a living system
Result of Action
The result of Aglinin A’s action is primarily seen in its effects on immune responses. An appropriate supply of arginine, the primary target of Aglinin A, has long been associated with the improvement of immune responses . It can dictate divergent pro-inflammatory or anti-inflammatory immune outcomes .
Action Environment
Aglinin A is a natural product found in plants of the Meliaceae family . The environment in which Aglinin A acts can influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZDJKEZVYWGA-KWGMKSPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for Aglinin A?
A1: Aglinin A has shown moderate cytotoxic activity against small cell lung cancer (NCI-H187), epidermoid carcinoma (KB), and breast cancer (BC) cell lines []. Additionally, it has displayed antifungal activity against phytopathogens like Phytophthora botryosa, Phytophthora palmivora, and Rigidoporus microporus [].
Q2: From which natural sources can Aglinin A be isolated?
A2: Aglinin A has been isolated from various plant species belonging to the Meliaceae family. Some examples include the fruits and leaves of Aglaia erythrosperma [], the seeds of Aglaia forbesii [], and the bark of Aglaia smithii [].
Q3: What is the chemical structure of Aglinin A?
A3: Aglinin A is a dammarane triterpenoid with a g-lactone ring linked to the D-ring of a 3,4-secodammarane skeleton. It exists as a mixture of two C24-epimers, 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid [].
Q4: Are there any spectroscopic data available to characterize Aglinin A?
A4: Yes, the resolution of Aglinin A epimers and their absolute configurations have been achieved through an acetonide reaction. The 13C NMR assignments for both 24R-Aglinin A and 24S-Aglinin A have been established based on the analysis of their 13C NMR differences induced by γ-gauche or steric effects [].
Q5: Has the structure-activity relationship (SAR) of Aglinin A been investigated?
A5: While specific SAR studies on Aglinin A modifications and their impact on activity are not explicitly mentioned in the provided abstracts, the isolation of structurally related compounds like isoeichlerialactone and methyl isoeichlerialactone from Aglaia forbesii seeds, along with their antifungal activities, suggests that the structure of these dammarane triterpenoids plays a role in their biological profiles []. Further research focusing on systematic structural modifications of Aglinin A and evaluation of their bioactivities is needed to establish a comprehensive SAR profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dioxaoctylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[2-fluoro-4'-phosphophenyla](/img/no-structure.png)




